5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid
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Overview
Description
5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3S2 and its molecular weight is 219.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Tetrasubstituted Thiophenes : A study demonstrated an efficient synthesis method for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, which are structurally related to the target compound. This method involves the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions (Sahu et al., 2015).
Aromatization of Tetrahydrobenzo[b]thiophene Derivatives : Research on the oxidation–aromatization of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates provides insights into chemical reactions relevant to compounds like 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid (Adib et al., 2015).
Intramolecular Cyclization of Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate : This study focused on the intramolecular cyclization process, which is a key reaction in synthesizing structurally complex thiophene derivatives (Remizov et al., 2019).
Synthesis of Thiophene Amphiphilic Surfactant with Schiff Base : A synthesis of a novel thiophene-based surfactant demonstrates the versatility of thiophene derivatives in forming complex molecules, which is relevant for understanding the chemical behavior of compounds like this compound (You Yi, 2006).
Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes : A study on the chemiluminescence properties of sulfanyl-substituted dioxetanes provides insights into the photophysical properties of sulfur-containing compounds, which could be analogous to the target compound (Watanabe et al., 2010).
Microbial Metabolism
- Microbial Metabolism of 2,5-Substituted Thiophenes : Research on the bacterial metabolism of dialkylthiophenes, leading to the formation of thiophenecarboxylic acids, is relevant to understanding the environmental fate and biological interactions of compounds like this compound (Fedorak et al., 1996).
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the compound that enters circulation and is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness .
Properties
IUPAC Name |
5-[[dimethyl(oxo)-λ6-sulfanylidene]amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-13(2,11)8-6-4-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAFMGZZBPMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(S1)C(=O)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.